(Z)-4-(4-Ethylpiperazin-4-ium-1-yl)-4-oxobut-2-enoate (Z)-4-(4-Ethylpiperazin-4-ium-1-yl)-4-oxobut-2-enoate
Brand Name: Vulcanchem
CAS No.: 1164488-89-4
VCID: VC0381235
InChI: InChI=1S/C10H16N2O3/c1-2-11-5-7-12(8-6-11)9(13)3-4-10(14)15/h3-4H,2,5-8H2,1H3,(H,14,15)/b4-3-
SMILES: CCN1CCN(CC1)C(=O)C=CC(=O)O
Molecular Formula: C10H16N2O3
Molecular Weight: 212.25g/mol

(Z)-4-(4-Ethylpiperazin-4-ium-1-yl)-4-oxobut-2-enoate

CAS No.: 1164488-89-4

Main Products

VCID: VC0381235

Molecular Formula: C10H16N2O3

Molecular Weight: 212.25g/mol

(Z)-4-(4-Ethylpiperazin-4-ium-1-yl)-4-oxobut-2-enoate - 1164488-89-4

CAS No. 1164488-89-4
Product Name (Z)-4-(4-Ethylpiperazin-4-ium-1-yl)-4-oxobut-2-enoate
Molecular Formula C10H16N2O3
Molecular Weight 212.25g/mol
IUPAC Name (Z)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid
Standard InChI InChI=1S/C10H16N2O3/c1-2-11-5-7-12(8-6-11)9(13)3-4-10(14)15/h3-4H,2,5-8H2,1H3,(H,14,15)/b4-3-
Standard InChIKey RZWNXLICCRVKFW-ARJAWSKDSA-N
Isomeric SMILES CC[NH+]1CCN(CC1)C(=O)/C=C\C(=O)[O-]
SMILES CCN1CCN(CC1)C(=O)C=CC(=O)O
Canonical SMILES CC[NH+]1CCN(CC1)C(=O)C=CC(=O)[O-]
PubChem Compound 1561995
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator